2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
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Overview
Description
2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d][1,3]oxazole moieties connected via a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate indeno[1,2-d][1,3]oxazole derivatives with a cyclobutyl-containing reagent under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indeno[1,2-d][1,3]oxazole moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
- Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
Uniqueness
2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is unique due to its cyclobutyl linkage, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQMGTZLCMJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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